molecular formula C14H8O8 B13425805 Naphthalene-2,3,6,7-tetracarboxylic Acid CAS No. 42200-15-7

Naphthalene-2,3,6,7-tetracarboxylic Acid

Cat. No.: B13425805
CAS No.: 42200-15-7
M. Wt: 304.21 g/mol
InChI Key: DOBFTMLCEYUAQC-UHFFFAOYSA-N
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Description

Naphthalene-2,3,6,7-tetracarboxylic acid is an organic compound with the molecular formula C14H8O8. It is a derivative of naphthalene, characterized by the presence of four carboxylic acid groups at the 2, 3, 6, and 7 positions on the naphthalene ring. This compound is known for its rigid polycyclic aromatic structure, which imparts unique chemical and physical properties.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,3,6,7-tetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form naphthalene tetracarboxylic dianhydride.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromic acid, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride for converting carboxylic acids to acyl chlorides.

Major Products

Major products formed from these reactions include naphthalene tetracarboxylic dianhydride, naphthalene tetracarboxylic acid esters, and various substituted naphthalene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which naphthalene-2,3,6,7-tetracarboxylic acid exerts its effects involves its ability to form coordination complexes with metal ions. The carboxylic acid groups can deprotonate to form tetra-anionic species, which can coordinate with transition metal ions such as copper, nickel, and cobalt. These metal-ligand coordination complexes can form polymeric arrays with diverse connectivity schemes .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1,4,5,8-tetracarboxylic acid: Another derivative of naphthalene with carboxylic acid groups at different positions.

    Perylene-3,4,9,10-tetracarboxylic acid: A related compound with a larger polycyclic aromatic structure.

    Terrylene-3,4,11,12-tetracarboxylic acid: Another similar compound with extended conjugation.

Uniqueness

Naphthalene-2,3,6,7-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which imparts distinct chemical reactivity and physical properties. Its rigid polycyclic structure enhances its thermal stability and makes it a valuable precursor for high-performance materials .

Properties

IUPAC Name

naphthalene-2,3,6,7-tetracarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O8/c15-11(16)7-1-5-2-9(13(19)20)10(14(21)22)4-6(5)3-8(7)12(17)18/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBFTMLCEYUAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431669
Record name Naphthalene-2,3,6,7-tetracarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42200-15-7
Record name Naphthalene-2,3,6,7-tetracarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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